Cas no 99142-77-5 (methyl (2E)-3-(4-methoxyphenyl)but-2-enoate)
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (2E)-
- methyl (2E)-3-(4-methoxyphenyl)but-2-enoate
- SCHEMBL9183363
- EN300-1459596
- 99142-77-5
-
- Inchi: 1S/C12H14O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-8H,1-3H3/b9-8+
- InChI Key: ILUXKDLDTMIZIY-CMDGGOBGSA-N
- SMILES: O(C)C1C=CC(=CC=1)/C(=C/C(=O)OC)/C
Computed Properties
- Exact Mass: 206.094294304Da
- Monoisotopic Mass: 206.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.5Ų
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1459596-0.05g |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-1459596-0.1g |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-1459596-0.25g |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 0.25g |
$670.0 | 2023-05-23 | ||
| Enamine | EN300-1459596-0.5g |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 0.5g |
$699.0 | 2023-05-23 | ||
| Enamine | EN300-1459596-1.0g |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-1459596-2.5g |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 2.5g |
$1428.0 | 2023-05-23 | ||
| Enamine | EN300-1459596-5.0g |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-1459596-10.0g |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 10g |
$3131.0 | 2023-05-23 | ||
| Enamine | EN300-1459596-50mg |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1459596-100mg |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate |
99142-77-5 | 100mg |
$640.0 | 2023-09-29 |
methyl (2E)-3-(4-methoxyphenyl)but-2-enoate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on methyl (2E)-3-(4-methoxyphenyl)but-2-enoate
Recent Advances in the Study of Methyl (2E)-3-(4-methoxyphenyl)but-2-enoate (CAS: 99142-77-5) in Chemical Biology and Pharmaceutical Research
Methyl (2E)-3-(4-methoxyphenyl)but-2-enoate (CAS: 99142-77-5) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This α,β-unsaturated ester derivative exhibits unique structural features that make it a promising candidate for drug discovery and development. Recent studies have explored its biological activities, synthetic pathways, and potential therapeutic applications, positioning it as a compound of interest in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a Michael acceptor in covalent inhibitor design. The research demonstrated that methyl (2E)-3-(4-methoxyphenyl)but-2-enoate could selectively modify cysteine residues in target proteins, suggesting its utility in developing targeted therapies for various diseases. The study employed mass spectrometry and X-ray crystallography to characterize the compound's interactions with biological targets, providing valuable structural insights for future drug design.
In the field of anti-inflammatory drug development, a 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of methyl (2E)-3-(4-methoxyphenyl)but-2-enoate showed significant inhibition of NF-κB signaling pathways. The lead compound in this series demonstrated potent activity in cellular assays, with IC50 values in the low micromolar range, suggesting potential applications in treating chronic inflammatory conditions.
Recent synthetic chemistry advancements have focused on developing more efficient routes to produce methyl (2E)-3-(4-methoxyphenyl)but-2-enoate and its analogs. A 2023 study in Organic Process Research & Development described a scalable, green chemistry approach using catalytic Wittig reactions, achieving yields above 85% while reducing environmental impact. This methodological improvement addresses previous challenges in large-scale production of the compound.
Pharmacokinetic studies published in early 2024 have provided new insights into the compound's metabolic stability and bioavailability. Research conducted at multiple academic institutions revealed that methyl (2E)-3-(4-methoxyphenyl)but-2-enoate exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties in preclinical models, with particular stability against hepatic metabolism. These findings support its potential as a scaffold for further drug development.
Emerging applications in cancer research have also been reported. A recent collaborative study between pharmaceutical companies and academic researchers demonstrated that structurally modified versions of methyl (2E)-3-(4-methoxyphenyl)but-2-enoate can selectively inhibit certain protein kinases involved in tumor progression. The most promising analogs showed nanomolar activity against specific cancer cell lines while maintaining good selectivity profiles.
Despite these advances, challenges remain in fully characterizing the compound's mechanism of action and optimizing its therapeutic potential. Current research efforts are focusing on structure-activity relationship studies to improve potency and selectivity, as well as investigating potential combination therapies. The compound's versatility as a chemical building block continues to make it a valuable tool in medicinal chemistry and drug discovery programs worldwide.
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